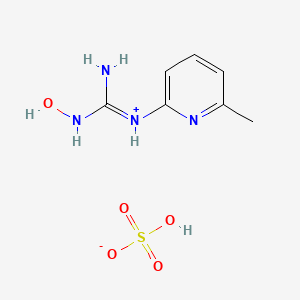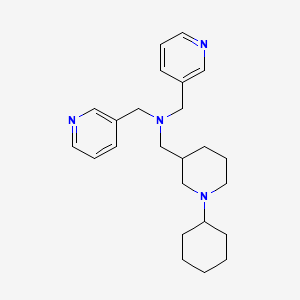![molecular formula C17H32N2O2 B6079926 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6079926.png)
1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone, also known as CDMHP, is a synthetic compound that belongs to the class of opioids. It has been used extensively in scientific research to study the mechanism of action of opioids and their effects on the body.
作用機序
1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone acts on the mu-opioid receptor, which is located in the brain and spinal cord. By binding to this receptor, this compound produces analgesic effects by blocking the transmission of pain signals. It also produces other effects, such as sedation, respiratory depression, and euphoria.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are mediated by the mu-opioid receptor, which is located in the brain and spinal cord. This compound also has effects on other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward and mood regulation.
実験室実験の利点と制限
1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptor function. It is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in animal models. However, this compound has several limitations, including its potential for abuse and dependence, as well as its side effects, such as respiratory depression and sedation.
将来の方向性
There are several future research directions for 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone, including the development of novel opioid receptor ligands with improved selectivity and reduced side effects. Additionally, this compound could be used to study the role of opioids in pain management and addiction, as well as their potential therapeutic applications in other areas, such as depression and anxiety. Furthermore, this compound could be used to study the mechanism of action of other drugs that interact with the mu-opioid receptor, such as morphine and fentanyl.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the mechanism of action of opioids and their effects on the body. It has several advantages for lab experiments, including its high affinity for the mu-opioid receptor and ease of synthesis. However, it also has limitations, including its potential for abuse and dependence and its side effects. Future research directions for this compound include the development of novel opioid receptor ligands and the study of opioids in pain management and addiction.
合成法
1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone can be synthesized using a variety of methods, including the reaction of cyclohexylmethylamine with 3-(diethylamino)propanol in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then converted to this compound using a hydroxylation reaction.
科学的研究の応用
1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone has been used extensively in scientific research to study the mechanism of action of opioids and their effects on the body. It has been shown to bind to the mu-opioid receptor with high affinity, producing analgesic effects in animal models. This compound has also been used to study the role of opioids in addiction and dependence, as well as their potential therapeutic applications in pain management.
特性
IUPAC Name |
1-(cyclohexylmethyl)-3-(diethylaminomethyl)-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-3-18(4-2)14-17(21)11-8-12-19(16(17)20)13-15-9-6-5-7-10-15/h15,21H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGDKJNLBXYUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CCCN(C1=O)CC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)
![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)
![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![1-(dimethylamino)-3-[4-methoxy-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6079876.png)
![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)



![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea](/img/structure/B6079937.png)
![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)